![molecular formula C11H9NO B146096 3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 3744-82-9](/img/structure/B146096.png)
3,4-dihydrobenzo[cd]indol-5(1H)-one
Overview
Description
3,4-Dihydrobenzo[cd]indol-5(1H)-one (DBI) is a heterocyclic compound that has been studied for its pharmacological properties. It is a derivative of the indole group, which is found in many naturally occurring compounds such as tryptophan. DBI has been found to have a variety of applications in both scientific research and drug development.
Scientific Research Applications
TNF-α Inhibition for Anti-inflammatory Applications
The compound has been studied for its potential as a TNF-α inhibitor . TNF-α is a critical cytokine in the inflammatory response, and its dysregulation can lead to auto-inflammatory diseases. Small molecule inhibitors like 3,4-dihydrobenzo[cd]indol-5(1H)-one derivatives have shown promise in suppressing symptoms of these disorders, offering an orally available and less expensive alternative to protein drugs .
Anticancer Activity
Indole derivatives, including 3,4-dihydrobenzo[cd]indol-5(1H)-one, have been explored for their anticancer properties. They have been designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure-activity relationship studies have led to the identification of potent compounds with nanomolar IC50 values against certain cancer cell lines, indicating significant potential for development as anticancer agents .
Antimicrobial and Antibacterial Properties
Sulfonamide-based indole analogs, related to 3,4-dihydrobenzo[cd]indol-5(1H)-one, have been synthesized and exhibit strong antimicrobial actions. These compounds, often referred to as sulfa medicines, have been produced to combat a variety of bacterial infections, showcasing the versatility of indole derivatives in pharmaceutical applications .
Antitubercular and Antiviral Effects
Research has indicated that indole derivatives possess antitubercular and antiviral properties. This suggests that 3,4-dihydrobenzo[cd]indol-5(1H)-one could be modified to enhance these effects, potentially leading to new treatments for tuberculosis and viral infections .
Antioxidant and Neuroprotective Applications
The indole nucleus is known for its antioxidant properties, which can be leveraged in neuroprotective strategies. Compounds like 3,4-dihydrobenzo[cd]indol-5(1H)-one may be used to mitigate oxidative stress in neuronal cells, thus protecting against neurodegenerative diseases .
Antidiabetic and Metabolic Syndrome Management
Indole derivatives have shown antidiabetic properties, suggesting that 3,4-dihydrobenzo[cd]indol-5(1H)-one could be developed into a therapeutic agent for managing diabetes and associated metabolic syndromes. Its potential to modulate glucose levels and improve insulin sensitivity makes it a candidate for further research in metabolic disorder treatments .
Antidepressant and Anxiolytic Effects
The compound’s structure is conducive to central nervous system activity, which means it could be explored for its antidepressant and anxiolytic effects. This application could lead to the development of new treatments for mood disorders .
Drug Design and Protein-Protein Interaction Inhibition
3,4-dihydrobenzo[cd]indol-5(1H)-one and its analogs have been used as a scaffold in drug design, particularly for designing inhibitors that target protein-protein interactions. This application is crucial in developing treatments for diseases where such interactions play a pivotal role .
properties
IUPAC Name |
3,4-dihydro-1H-benzo[cd]indol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9/h1-3,6,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVDGQDGNZJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C3C1=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydrobenzo[cd]indol-5(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Uhle's Ketone in organic synthesis?
A1: Uhle's Ketone serves as a crucial building block, or synthon, in the synthesis of more complex molecules, particularly ergolines. Ergolines are a class of compounds with diverse biological activities, including some found in medications.
Q2: How does the structure of Uhle's Ketone lend itself to the formation of quinone methides?
A2: Uhle's Ketone readily reacts with aromatic aldehydes under basic conditions. This reaction forms 4-arylmethylene-3,4-dihydrobenz[cd]indol-5(1H)-ones, which can further convert to 4-benzylbenz[cd]indol-5(1H)-ones in the presence of acid. Spectroscopic analysis suggests that these 4-benzylbenz[cd]indol-5(1H)-ones exist predominantly in their uncharged quinone methide form rather than the zwitterionic form in solution.
Q3: Can you describe a novel approach to synthesizing Uhle's Ketone and its derivatives?
A3: One efficient method involves a novel decarboxylation of indole-2-carboxylates. This strategy allows for the synthesis of both Uhle's Ketone and its 6-methoxy derivative, 3,4-dihydro-6-methoxybenz[cd]indol-5(1H)-one (6-methoxy-Uhle's ketone).
Q4: What are some alternative synthetic routes to producing Uhle's Ketone on a larger scale?
A4: A practical large-scale synthesis of Uhle's Ketone starts from 3-amino-4-chlorobenzoic acid. This process involves the preparation of 4-carboxyindole-3-propionic acid (9), which can be achieved through several synthetic steps. A crucial step for large-scale production involves the thermal decarboxylation of 2,4-dicarboxyindole-3-propionic acid (8) under aqueous alkaline conditions to yield 4-carboxyindole-3-propionic acid (9). Cyclization of (9) then yields Uhle's Ketone (1).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



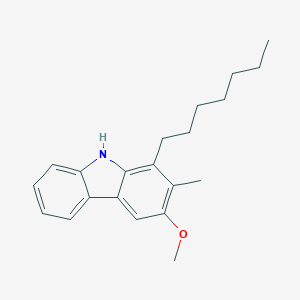
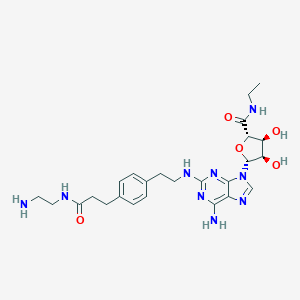


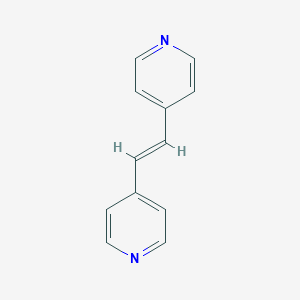
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)

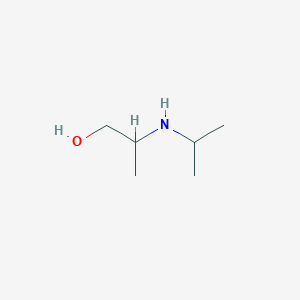
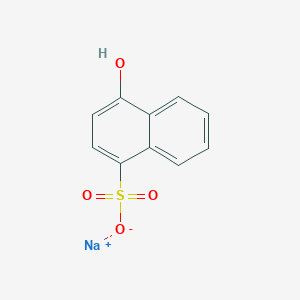

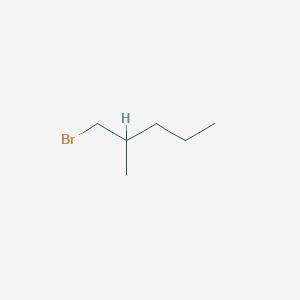
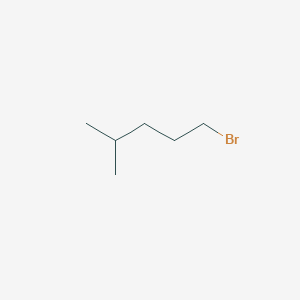
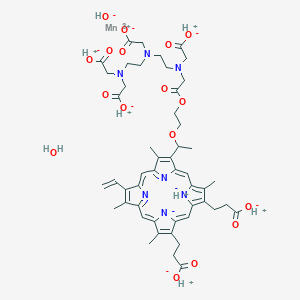
![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)